2-Methyl-1,1-diphenylpropene
Overview
Description
2-Methyl-1,1-diphenylpropene is an organic compound with the molecular formula C₁₆H₁₆. It is also known by several other names, including 1,1-Diphenyl-2-methylpropene and 1,1-Diphenylisobutylene . This compound is characterized by its two phenyl groups attached to a propene backbone, with a methyl group at the second carbon position.
Preparation Methods
2-Methyl-1,1-diphenylpropene can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound.
Industrial production methods often involve similar Friedel-Crafts alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
2-Methyl-1,1-diphenylpropene undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-1,1-diphenylpropene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-diphenylpropene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates . In reduction reactions, the compound accepts hydrogen atoms, resulting in the formation of reduced products . The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
2-Methyl-1,1-diphenylpropene can be compared with other similar compounds, such as:
1,1-Diphenylpropene: This compound lacks the methyl group at the second carbon position, which can affect its reactivity and physical properties.
2-Methyl-1,1-diphenylethylene: This compound has a similar structure but with an ethylene backbone instead of a propene backbone, leading to different chemical behavior.
1,1-Diphenylisobutylene: Another name for this compound, highlighting its structural similarity to isobutylene.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
(2-methyl-1-phenylprop-1-enyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNLKYQTWQERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282761 | |
Record name | 2-Methyl-1,1-diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781-33-9 | |
Record name | 1,2-Diphenylethene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,1-diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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